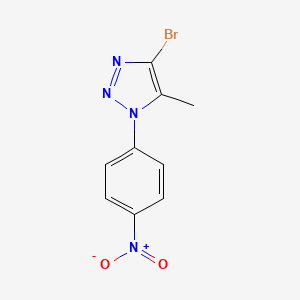![molecular formula C20H19N5O3 B1380159 (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol CAS No. 1415564-51-0](/img/structure/B1380159.png)
(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol
Vue d'ensemble
Description
The compound (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol is a chemical compound with potential therapeutic applications . It has been identified as a potent and selective inhibitor of Syk kinase . Syk kinase plays essential roles in receptors for Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring, an imidazole ring, and a pyridine ring, along with methoxy and amino groups .Chemical Reactions Analysis
This compound has been found to inhibit not only degranulation but also lipid mediator and cytokine synthesis in mast cells . It has been shown to be highly efficacious in basophils obtained from healthy human subjects and seems to be at least as potent in basophils obtained from atopic (high serum IgE) subjects . B cell receptor activation and receptors for Fc portion of IgG signaling in eosinophils and monocytes were also potently suppressed by this compound .Applications De Recherche Scientifique
Anti-Asthmatic and Anti-Allergic Therapeutics
This compound acts as a potent and selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the signaling pathways of various inflammatory cells. As such, it shows promise as a therapeutic agent for asthma and allergies. It has been shown to inhibit degranulation, lipid mediator, and cytokine synthesis in mast cells, which are key processes in the pathogenesis of allergic reactions .
Inhibition of Antigen-Induced Airway Inflammation
The compound has demonstrated efficacy in suppressing antigen-induced airway inflammation in rodent models. This is achieved through the oral administration of the compound, which significantly reduces passive cutaneous anaphylactic reaction, bronchoconstriction, and bronchial edema .
Potential in Immunopharmacology
Due to its inhibitory effects on Syk kinase, the compound has potential applications in immunopharmacology. It can suppress B cell receptor activation and signaling in eosinophils and monocytes, which are involved in immune response regulation .
Optoelectronic Devices
The class of aromatic heterocycles to which this compound belongs has shown great potential in the field of materials science, particularly in the development of optoelectronic devices. These applications leverage the electronic properties of the compound for various technological innovations .
Sensors
Similarly, the compound’s structural class is being explored for use in sensors. These applications take advantage of the compound’s ability to interact with other substances, making it useful for detecting environmental changes or the presence of specific chemicals .
Anticancer Drug Research
The compound’s inhibitory effect on kinases, which are often overactive in cancer cells, makes it a candidate for anticancer drug research. Its ability to affect cell signaling pathways could be leveraged to develop treatments that target cancer cell growth and proliferation .
Propriétés
IUPAC Name |
[2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-27-16-6-5-13(10-17(16)28-2)15-11-18-21-8-9-25(18)20(23-15)24-19-14(12-26)4-3-7-22-19/h3-11,26H,12H2,1-2H3,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFIIWGBSMFZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1380077.png)
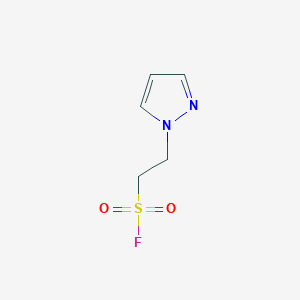
![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)


![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)
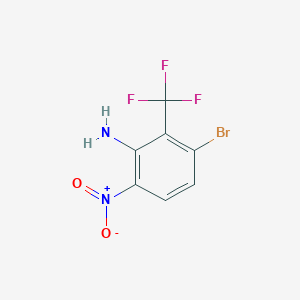

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)
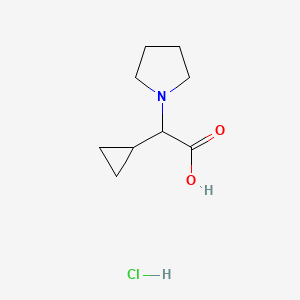

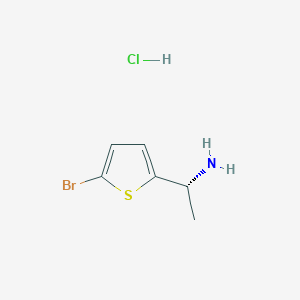
![3-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1380097.png)
